1-(2-Hydroxyethoxy)ethenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27613-77-0 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
1-(2-hydroxyethoxy)ethenol |
InChI |
InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5-6H,1-3H2 |
InChI Key |
JVDUNKGVVTYHCB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(O)OCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Hydroxyethoxy Ethenol and Analogues
Direct Generation of Ethenols: Catalytic and Non-Catalytic Approaches
The direct generation of ethenols or their corresponding enolates is a cornerstone of modern organic synthesis, providing access to key intermediates for carbon-carbon bond formation. This can be achieved through various catalytic and non-catalytic methods, which are broadly applicable to a range of carbonyl compounds that could serve as precursors to 1-(2-Hydroxyethoxy)ethenol.
Catalytic approaches often aim to enhance the efficiency and selectivity of enolization. For instance, the catalytic hydrogenation of carbon dioxide to produce ethanol (B145695) is a well-established process that highlights the power of catalysis in alcohol synthesis. mdpi.com Similarly, catalysts can be employed to facilitate the tautomerization of a carbonyl precursor. Acid or base catalysis is the most common method for promoting the formation of the enol tautomer from a ketone or aldehyde.
Non-catalytic approaches typically rely on the use of stoichiometric amounts of strong bases to deprotonate the α-carbon of a carbonyl compound, leading to the formation of an enolate. The choice of base and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the resulting enolate.
Strategies for Kinetic vs. Thermodynamic Enol Formation
For unsymmetrical ketones or aldehydes that can form two different enols or enolates, the reaction can be directed to favor either the kinetic or the thermodynamic product. udel.edumasterorganicchemistry.com The kinetic enolate is formed faster and typically results from the removal of a proton from the less sterically hindered α-carbon. udel.edu Conversely, the thermodynamic enolate is the more stable product, usually having a more substituted double bond, and is favored under conditions that allow for equilibrium. udel.edumasterorganicchemistry.com
Control over which product is formed is achieved by carefully selecting the reaction conditions, including the base, solvent, and temperature. fiveable.meochemacademy.com
Kinetic Control : To favor the kinetic enolate, a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is used at low temperatures (e.g., -78°C) in an aprotic solvent like Tetrahydrofuran (THF). udel.eduochemacademy.com These conditions promote rapid and irreversible deprotonation at the most accessible site. udel.edu
Thermodynamic Control : The formation of the more stable thermodynamic enolate is favored by using a weaker base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol) at higher temperatures (room temperature or above). udel.eduochemacademy.com These reversible conditions allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic isomer. udel.edukhanacademy.org
The principles governing the selective formation of these isomers are crucial for directing the outcome of subsequent reactions.
Table 1: Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation
| Condition | Kinetic Enolate | Thermodynamic Enolate |
|---|---|---|
| Base | Strong, bulky base (e.g., LDA) ochemacademy.com | Weaker, smaller base (e.g., NaOEt, NaH) ochemacademy.com |
| Temperature | Low (e.g., -78°C) ochemacademy.com | Higher (e.g., Room Temperature or above) ochemacademy.com |
| Solvent | Aprotic (e.g., THF) bham.ac.uk | Protic (e.g., ROH) bham.ac.uk |
| Reaction Time | Short ochemacademy.com | Long ochemacademy.com |
| Outcome | Less substituted, faster-forming product udel.edu | More substituted, more stable product udel.edu |
Stereocontrol in Enolization Processes
Beyond regioselectivity, controlling the geometry of the resulting double bond (stereocontrol) is a significant challenge in enolate chemistry. The formation of either the (E)- or (Z)-enolate can be influenced by the substrate, the base, and the presence of additives. wikipedia.org For instance, in the formation of ketone enolates, the (Z)-isomer is often favored, while for esters, the (E)-isomer tends to predominate. wikipedia.org
The Ireland model is a widely used theoretical framework for predicting the stereochemical outcome of enolate formation. wikipedia.org This model considers a six-membered chair-like transition state. The stereoselectivity can also be influenced by the solvent; for example, the addition of a highly coordinating solvent like Hexamethylphosphoramide (HMPA) can reverse the stereoselectivity of deprotonation. wikipedia.org
Table 2: Factors Influencing Stereocontrol in Enolate Formation
| Factor | Influence on Stereoselectivity |
|---|---|
| Substrate | Ketones often favor (Z)-enolates; Esters often favor (E)-enolates. wikipedia.org |
| Base | The nature and size of the base can influence the transition state geometry. |
| Solvent | Coordinating solvents like HMPA can disrupt the typical transition state and reverse selectivity. wikipedia.org |
| Additives | Lewis acids can also be used to generate enolates under "soft conditions" and influence geometry. wikipedia.org |
Synthesis via Precursor Transformation and In Situ Formation
Ethenols can be synthesized through the transformation of various precursor molecules. These methods often involve generating the ethenol in situ for immediate use in a subsequent reaction.
Dehydration, Rearrangement, and Elimination Pathways
Dehydration reactions are a common method for generating double bonds. In the context of ethenol synthesis, this could involve the dehydration of a suitable 1,2-diol precursor. For example, the dehydration of ethanol is a well-known industrial process to produce ethylene, catalyzed by solid acids like γ-alumina or zeolites. scielo.bracs.orgwordpress.com While this produces an alkene, analogous elimination pathways from more complex diols could potentially yield ethenols. The dehydration of methanol (B129727) and ethanol can also lead to the formation of dimethyl ether and diethyl ether, respectively, through an intermolecular dehydration process. dss.go.th
Rearrangement reactions can also be envisioned as a route to ethenols. For example, a precursor with a suitable leaving group could undergo a concerted rearrangement and elimination to form the desired ethenol structure.
Utilizing Carbonyl Precursors and Their Activated Forms in Ethenol Synthesis
The most direct precursors to ethenols are their corresponding carbonyl tautomers. For this compound, the precursor would be 2-(2-hydroxyethoxy)acetaldehyde. The generation of the ethenol is achieved through enolization of this aldehyde.
A common strategy involves the reduction of carbonyl compounds. Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org While the final product here is a saturated alcohol, the mechanism involves nucleophilic attack on the carbonyl carbon. pressbooks.pub By modifying the reaction, it is possible to trap the enol or enolate intermediate.
Activated forms of carbonyl compounds, such as silyl (B83357) enol ethers, are stable and isolable enol derivatives. They are prepared by treating an enolate with a silyl halide, such as trimethylsilyl (B98337) chloride. These compounds serve as important nucleophiles in reactions like the Mukaiyama aldol (B89426) reaction. wikipedia.org
Green Chemistry Approaches and Sustainable Synthetic Protocols for Ethenols
The principles of green chemistry are increasingly important in designing synthetic routes. mit.edu For ethenol synthesis, these principles can be applied to reduce environmental impact and improve sustainability.
Key green chemistry strategies applicable to ethenol synthesis include:
Use of Catalysts : Employing catalytic rather than stoichiometric reagents minimizes waste. mit.edu For example, developing catalytic methods for enolization or precursor synthesis is preferable to using stoichiometric amounts of strong bases.
Atom Economy : Designing syntheses where the maximum proportion of the starting materials is incorporated into the final product. mit.edu
Use of Renewable Feedstocks : Exploring routes that start from renewable resources is a major goal. The synthesis of ethanol from CO₂, H₂, and biomass-derived materials like paraformaldehyde or lignin (B12514952) derivatives represents a significant step in this direction. rsc.orgnih.govresearchgate.net
Safer Solvents and Conditions : Minimizing the use of hazardous solvents and conducting reactions at ambient temperature and pressure where possible reduces energy consumption and safety risks. mit.edu Solvent-free reaction conditions, such as mixing a carbonyl compound with sodium borohydride dispersed on wet alumina, have been developed for the synthesis of alcohols. researchgate.net
Waste Prevention : Designing synthetic pathways to prevent the generation of waste is a primary goal. mit.edu
The transformation of CO₂ into valuable chemicals like ethanol is a prime example of green chemistry in action, contributing to a circular carbon economy. uchicago.edursc.org Adopting similar principles in the synthesis of specialized ethenols can lead to more sustainable and environmentally friendly chemical manufacturing.
Fundamental Mechanistic Investigations of 1 2 Hydroxyethoxy Ethenol Reactivity
Enol-Keto Tautomerism Dynamics and Environmental Influences
Enol-keto tautomerism is a fundamental equilibrium process in organic chemistry, where an enol isomer interconverts with its corresponding keto form. libretexts.org For 1-(2-Hydroxyethoxy)ethenol, this equilibrium is with 2-(2-hydroxyethoxy)acetaldehyde. Generally, the keto form is thermodynamically more stable and thus favored at equilibrium. libretexts.org However, the position of this equilibrium can be significantly influenced by both external environmental factors and internal structural features.
The solvent environment plays a critical role in dictating the position of the enol-keto equilibrium. The polarity of the solvent is a key determinant. In polar protic solvents, such as water or alcohols, the keto tautomer is generally favored. These solvents can effectively solvate the carbonyl group of the keto form through hydrogen bonding, thereby stabilizing it. Conversely, in nonpolar, aprotic solvents, the enol form may be present in a higher concentration. This is because the stabilization of the more polar keto form is diminished in such environments.
The rate of interconversion between the tautomers is also highly dependent on the solvent. Both acid and base catalysis can significantly accelerate this process. libretexts.org In acidic media, the reaction proceeds via protonation of the carbonyl oxygen of the keto form, followed by deprotonation at the alpha-carbon to yield the enol. In basic media, the mechanism involves the deprotonation of the alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom to give the enol. libretexts.org The ability of the solvent to act as a proton donor or acceptor is therefore crucial in determining the rate of tautomerization.
| Solvent Type | Effect on Equilibrium | Effect on Interconversion Rate |
|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Favors Keto Tautomer | High (due to proton exchange) |
| Polar Aprotic (e.g., Acetone (B3395972), DMSO) | Generally Favors Keto Tautomer | Moderate |
| Nonpolar Aprotic (e.g., Hexane, Benzene) | Less Favorability for Keto, Potentially Higher Enol Concentration | Low (in the absence of catalysts) |
A key structural feature of this compound is the presence of the terminal hydroxyl group and the ether oxygen, both of which can participate in intramolecular hydrogen bonding. In the enol tautomer, the hydroxyl group of the enol can form a hydrogen bond with the ether oxygen of the hydroxyethoxy substituent. This interaction can stabilize the enol form, potentially shifting the tautomeric equilibrium more towards the enol than would be expected otherwise.
Furthermore, the terminal hydroxyl group can also form a hydrogen bond with the enol's oxygen atom. The flexibility of the ethoxy linker allows the molecule to adopt various conformations, some of which will be more favorable for intramolecular hydrogen bonding than others. These conformational preferences will, in turn, influence the stability of the enol tautomer and the energy barrier for tautomerization. Computational studies on similar systems have shown that such intramolecular interactions can significantly impact the relative energies of the tautomers.
Electrophilic and Nucleophilic Reactions of the Enol Moiety
The double bond of the enol moiety in this compound is electron-rich, making it susceptible to attack by electrophiles. Conversely, the oxygen atom of the enol is nucleophilic. The presence of the hydroxyethoxy group can modulate this reactivity.
The hydroxyethoxy group can influence the reactivity of the enol moiety in several ways. The ether oxygen, through its electron-donating resonance effect, can increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. This is a general feature of enol ethers. helsinki.fi
The terminal hydroxyl group can also play a role. It can act as an internal nucleophile or a proton donor, potentially leading to intramolecular reactions. For example, under acidic conditions, the terminal hydroxyl group could attack the protonated double bond, leading to cyclization.
In electrophilic addition reactions, the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. nih.gov For this compound, this would mean that an electrophile would preferentially add to the terminal carbon of the double bond.
The stereoselectivity of addition reactions to the enol will depend on the specific reaction and the nature of the electrophile. The approach of the electrophile can be influenced by the steric bulk and conformational preferences of the hydroxyethoxy group. For instance, intramolecular hydrogen bonding could lock the molecule into a specific conformation, leading to a preferred direction of attack for an incoming electrophile and thus a degree of stereoselectivity.
Rearrangements and Cyclization Pathways Initiated by the Ethenol Structure
The structure of this compound is predisposed to undergo rearrangement and cyclization reactions, particularly under acidic or thermal conditions.
Under acidic conditions, protonation of the double bond can lead to a carbocation intermediate. masterorganicchemistry.com This carbocation can then undergo a variety of transformations. A 1,2-hydride shift could occur, leading to a more stable carbocation, which could then be trapped by a nucleophile.
More interestingly, the terminal hydroxyl group is perfectly positioned to act as an intramolecular nucleophile. youtube.com Attack of this hydroxyl group onto the carbocation formed after protonation of the double bond would lead to the formation of a cyclic ether. Depending on which carbon of the double bond is attacked, this could result in the formation of a five- or six-membered ring. The formation of five- and six-membered rings through intramolecular reactions is generally favored due to their thermodynamic stability. libretexts.org
Another potential pathway involves the initial tautomerization to the keto form, 2-(2-hydroxyethoxy)acetaldehyde. This aldehyde can then undergo intramolecular acetal (B89532) formation. The terminal hydroxyl group can attack the carbonyl carbon, leading to a cyclic hemiacetal. Such cyclizations are common in molecules containing both a hydroxyl and a carbonyl group.
| Reaction Condition | Potential Pathway | Likely Product Type |
|---|---|---|
| Acidic | Intramolecular attack of hydroxyl on protonated double bond | Cyclic Ether (e.g., substituted dioxane or oxepane) |
| Acidic/Thermal | Carbocation rearrangement followed by nucleophilic attack | Isomeric alcohols or ethers |
| Equilibrium | Tautomerization to aldehyde followed by intramolecular hemiacetal formation | Cyclic Hemiacetal |
Oxidation-Reduction Chemistry Specific to the Ethenol Functionality
The reactivity of the ethenol functionality in this compound is characterized by the dual presence of a carbon-carbon double bond (C=C) and an alcohol-like hydroxyl group (-OH) attached to one of the doubly bonded carbons. This arrangement, characteristic of an enol, along with the ether linkage, dictates its behavior in oxidation and reduction reactions. The electronic properties of the vinyl ether system significantly influence the reactivity of the double bond, making it susceptible to electrophilic attack and subsequent oxidation or reduction.
Oxidation Reactions
The oxidation of the ethenol moiety in this compound can proceed through several pathways, primarily targeting the electron-rich C=C double bond or the hydroxyl group. The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions.
One significant oxidation pathway for vinyl ethers involves reaction with peroxides or peroxy acids. For instance, the oxidation of vinyl ethers with hydrogen peroxide, catalyzed by peroxotungstophosphate, can lead to the formation of α-hydroxy acetals. semanticscholar.orgnih.gov By analogy, the oxidation of this compound under similar conditions could potentially yield a hydrated hemiacetal, which may exist in equilibrium with the corresponding α-hydroxy aldehyde.
Epoxidation of the double bond is another plausible oxidation route. Peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), are commonly used to convert alkenes into epoxides. lumenlearning.comchempedia.info The resulting epoxide from this compound would be a highly reactive intermediate, susceptible to further reactions like hydrolysis or rearrangement.
Stronger oxidizing agents can lead to the cleavage of the C=C double bond. semanticscholar.orgnih.gov This oxidative cleavage would break the ethenol functionality, potentially forming a formate (B1220265) ester and an aldehyde, depending on the specific reagents employed.
Furthermore, the hydroxyl group of the ethenol can be oxidized. Depending on the reagent, a primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. libretexts.orgyoutube.commedlifemastery.comkhanacademy.org However, in the context of the enol structure, oxidation at this position is complex and may lead to rearrangement.
The following table summarizes potential oxidation reactions of the ethenol functionality based on known reactions of similar compounds.
| Oxidizing Agent | Potential Product(s) | Reaction Type | Reference |
| Hydrogen Peroxide (with catalyst) | 2-hydroxy-2-(2-hydroxyethoxy)acetaldehyde | Hydroxylation/Acetal Formation | semanticscholar.orgnih.gov |
| Peroxy Acids (e.g., mCPBA) | 2-(2-hydroxyethoxy)oxiran-2-ol | Epoxidation | lumenlearning.comchempedia.info |
| Strong Oxidants (e.g., Ozone) | (2-hydroxyethoxy)formate and Formaldehyde | Oxidative Cleavage | semanticscholar.orgnih.gov |
| Mild Oxidants (e.g., PCC) | Potential for oxidation at the hydroxyl group | Alcohol Oxidation | libretexts.orgyoutube.commedlifemastery.comkhanacademy.org |
Reduction Reactions
The primary reduction reaction for the ethenol functionality in this compound is the hydrogenation of the carbon-carbon double bond. This reaction converts the ethenol into the corresponding saturated ether-alcohol.
Catalytic hydrogenation is a highly effective method for the reduction of alkene double bonds. lumenlearning.com The use of catalysts containing palladium, platinum, or nickel is common for this transformation. mdpi.comnih.govdntb.gov.uaresearchgate.net For vinyl ethers, palladium on carbon (Pd/C) is a frequently used catalyst that can selectively reduce the C=C bond under mild conditions without affecting other functional groups such as ethers and alcohols. mdpi.comdntb.gov.uaresearchgate.net
The hydrogenation of this compound is expected to yield 1-(2-Hydroxyethoxy)ethanol. The reaction proceeds by the addition of two hydrogen atoms across the double bond. This transformation is generally highly efficient and selective. mdpi.comdntb.gov.ua
The following table outlines the expected outcome of the reduction of the ethenol functionality.
| Reducing Agent/System | Product | Reaction Type | Reference |
| H₂ / Pd/C | 1-(2-Hydroxyethoxy)ethanol | Catalytic Hydrogenation | mdpi.comdntb.gov.uaresearchgate.net |
| H₂ / PtO₂ (Adams' catalyst) | 1-(2-Hydroxyethoxy)ethanol | Catalytic Hydrogenation | lumenlearning.com |
| H₂ / Raney Nickel | 1-(2-Hydroxyethoxy)ethanol | Catalytic Hydrogenation | lumenlearning.com |
Cutting Edge Spectroscopic Characterization and Elucidation of 1 2 Hydroxyethoxy Ethenol
Advanced Nuclear Magnetic Resonance Spectroscopy for Tautomeric Profiling and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for probing the structure and dynamics of molecules in solution. bohrium.comencyclopedia.pub For a molecule like 1-(2-Hydroxyethoxy)ethenol, which can exist in equilibrium with its keto tautomer, 2-(2-hydroxyethoxy)acetaldehyde, advanced NMR methods are indispensable for a complete characterization.
The keto-enol tautomerism of simple enols like vinyl alcohol is well-established, with the keto form typically being more stable. wikipedia.org In the case of this compound, an equilibrium exists between the enol and its corresponding aldehyde form. Standard ¹H or ¹³C NMR spectra may only show signals for the dominant tautomer if the equilibrium is heavily skewed or if the interconversion is rapid on the NMR timescale. encyclopedia.pub
Specialized NMR techniques are required to detect and quantify the minor tautomeric form. Methods such as solvent suppression or selective excitation can be employed to mitigate the dynamic range issue caused by intense signals from the major species. springernature.com Low-temperature NMR studies can slow the rate of tautomeric interconversion, potentially allowing for the distinct observation of signals from both the enol and aldehyde forms. researchgate.net Quantitative NMR (qNMR) protocols can then be applied by integrating the distinct signals of the tautomers to determine their relative concentrations and the equilibrium constant (KT). researchgate.net For instance, the unique aldehydic proton signal in the keto form (around 9-10 ppm) and the vinylic proton signals in the enol form can serve as probes for quantification. researchgate.net
Table 1: Hypothetical ¹H NMR Data for Tautomeric Forms of this compound in CDCl₃ This table is illustrative, based on typical chemical shifts for similar functional groups.
| Proton | Enol Form: this compound (ppm) | Keto Form: 2-(2-hydroxyethoxy)acetaldehyde (ppm) |
|---|---|---|
| Aldehyde CH | - | ~9.7 (t) |
| Vinylic CH₂ | ~4.2 (d), ~4.5 (d) | - |
| Vinylic CH | ~6.5 (dd) | - |
| Aldehyde α-CH₂ | - | ~4.2 (d) |
| O-CH₂-CH₂-OH | ~3.8 (m) | ~3.8 (m) |
| O-CH₂-CH₂-OH | ~3.7 (m) | ~3.7 (m) |
| Enol OH | Variable | - |
Two-dimensional (2D) NMR spectroscopy is crucial for the unambiguous assignment of proton and carbon signals and for establishing the bonding framework of the molecule. ipb.pt
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, this would confirm the connectivity within the vinyl group and the hydroxyethoxy chain, for example, by showing cross-peaks between the geminal and vicinal vinylic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. hmdb.ca
Together, these 2D NMR experiments provide a detailed map of the molecular structure, confirming the identity of this compound and distinguishing it from potential isomers. nih.gov
Vibrational Spectroscopy (Infrared, Raman) for Hydrogen Bonding and Fine Structural Confirmation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is exceptionally sensitive to molecular structure, particularly to the presence and nature of hydrogen bonds. nih.govresearchgate.net These methods are ideal for probing the intramolecular and intermolecular interactions within this compound.
The presence of two hydroxyl groups and an ether oxygen creates multiple possibilities for hydrogen bonding. A broad O-H stretching band in the IR spectrum, typically in the region of 3200–3500 cm⁻¹, is a hallmark of hydrogen-bonded hydroxyl groups. researchgate.netmdpi.com The precise position and shape of this band can provide information on the strength of these interactions. msu.ru
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. semanticscholar.orgmdpi.com The C=C stretching vibration of the enol, expected around 1620-1680 cm⁻¹, would be a prominent feature in the Raman spectrum, confirming the presence of the vinyl group. nih.gov Subtle shifts in the vibrational frequencies of the C-O and O-H bonds can be correlated with the specific types of hydrogen bonding present, such as intramolecular bonding between the enol's hydroxyl group and the ether oxygen, or intermolecular bonding between molecules.
Table 2: Characteristic Vibrational Frequencies for this compound This table is illustrative and shows expected frequency ranges for key functional groups.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch (H-bonded) | IR, Raman | 3200 - 3500 | Broad band indicating intermolecular/intramolecular hydrogen bonding. |
| C-H Stretch (vinylic) | IR, Raman | 3010 - 3095 | Characteristic of =C-H bonds. |
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Characteristic of -C-H bonds in the ethoxy group. |
| C=C Stretch | Raman | 1620 - 1680 | Strong in Raman, confirms the enol structure. |
High-Resolution Mass Spectrometry for Isomer Differentiation and Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular formula of a compound and for distinguishing it from isomers. nih.gov Isomers are molecules that share the same molecular formula but have different structural arrangements. nih.gov
For this compound (C₄H₈O₃), HRMS can measure its mass with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition. This capability is crucial for differentiating it from other structural isomers.
Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. nih.govresearchgate.net The molecule is ionized and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules like water (H₂O) or formaldehyde (CH₂O), and cleavage of the ether linkage. This fragmentation data helps to piece together the molecular structure and differentiate it from isomers that would fragment in predictably different ways. rsc.orgnih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value | Information Provided |
|---|---|---|
| Molecular Formula | C₄H₈O₃ | - |
| Exact Mass (Monoisotopic) | 104.04734 | Confirms elemental composition. |
| Ion [M+H]⁺ | 105.05462 | Protonated molecule for analysis. |
| Key MS/MS Fragments of [M+H]⁺ | m/z 87 (loss of H₂O) | Provides evidence of hydroxyl groups. |
Ultrafast Spectroscopic Methods for Probing Excited-State Dynamics of Ethenols
Ultrafast spectroscopic techniques, such as pump-probe transient absorption, operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, making them ideal for observing the rapid processes that occur after a molecule absorbs light. acs.orgrsc.org For this compound, the π-system of the C=C double bond is the primary chromophore that absorbs UV light.
Upon photoexcitation, the molecule is promoted to an electronically excited state. From here, it can undergo several ultrafast relaxation processes. dtic.mil Pump-probe spectroscopy can track the populations of these excited states in real time. nih.gov A short "pump" pulse excites the molecule, and a time-delayed "probe" pulse monitors the changes in absorption.
The data obtained can reveal the lifetimes of key excited states (like S₁ and S₂) and the rates of non-radiative decay processes such as internal conversion (e.g., S₂ → S₁) and intersystem crossing to triplet states. nih.gov These studies are crucial for understanding the photostability and potential photochemical reaction pathways of the enol. The dynamics are often complex and can be influenced by the solvent environment and hydrogen bonding, which can alter the energies of the excited states. mdpi.com
Rigorous Theoretical and Computational Studies of 1 2 Hydroxyethoxy Ethenol
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds. For 1-(2-Hydroxyethoxy)ethenol, these analyses are crucial for understanding its fundamental chemical characteristics.
The electronic properties of ethenols are largely governed by the interplay between the π-system of the carbon-carbon double bond and the electronic effects of the substituents. In this compound, the oxygen atom of the hydroxyethoxy group, being directly attached to the double bond, significantly influences the molecular orbital landscape.
Molecular Orbital (MO) Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity.
HOMO: For a typical ethenol like vinyl alcohol, the HOMO is the π-bonding orbital of the C=C double bond. The introduction of the 2-hydroxyethoxy substituent, specifically the ether oxygen, leads to a significant perturbation. The lone pairs on the ether oxygen atom engage in p-π conjugation with the C=C double bond. This interaction raises the energy of the HOMO, making the molecule more electron-rich and a better electron donor (nucleophile) compared to the unsubstituted vinyl alcohol. The HOMO is expected to have significant orbital coefficients not only on the two carbon atoms of the vinyl group but also on the adjacent ether oxygen atom.
LUMO: The LUMO is the corresponding π*-antibonding orbital of the C=C double bond. It is the primary acceptor site for electrons in reactions with electrophiles. The energy of the LUMO is also influenced by the substituent, although generally to a lesser extent than the HOMO.
The energy gap between the HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The electron-donating nature of the hydroxyethoxy group is predicted to decrease the HOMO-LUMO gap relative to vinyl alcohol.
Electron Density Topology: The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic basins and characterize chemical bonds. The analysis focuses on the properties of critical points in the electron density.
Bond Critical Points (BCPs): A BCP is a point of minimum electron density between two bonded atoms. The properties at this point, such as the electron density value (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the bond.
The C=C bond in this compound is expected to have a high ρ_BCP value and a negative Laplacian, characteristic of a shared (covalent) interaction. Due to conjugation with the ether oxygen, the bond order is predicted to be slightly less than two.
The C(1)-O(ether) bond will exhibit characteristics of a polar covalent bond, with a lower ρ_BCP than the C=C bond and a Laplacian value that may be close to zero.
Hydrogen bonds, both intramolecular (e.g., between the enol hydrogen and the ether oxygen) and intermolecular, would be characterized by BCPs with low electron density and small positive Laplacian values.
Table 1: Predicted Frontier Orbital Energies and Electron Density Properties for this compound
| Parameter | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Elevated relative to vinyl alcohol | Increased nucleophilicity and reactivity towards electrophiles |
| LUMO Energy | Slightly lowered | Enhanced reactivity as an electrophile acceptor |
| HOMO-LUMO Gap | Reduced | Higher chemical reactivity |
| ρ_BCP at C=C bond | High | Strong covalent double bond character |
| ∇²ρ_BCP at C=C bond | Negative | Charge concentration, typical of shared interactions |
| ρ_BCP at C-O(ether) bond | Intermediate | Polar covalent character |
This compound can exist as multiple tautomers and conformers, and understanding their relative stabilities is key to predicting its behavior.
Tautomerism: Ethenols are the enol tautomers of corresponding carbonyl compounds. This compound is in equilibrium with its keto tautomer, 2-(2-hydroxyethoxy)acetaldehyde.
For simple aldehydes and ketones, the keto-enol equilibrium overwhelmingly favors the keto form due to the greater strength of the C=O π-bond compared to the C=C π-bond. fiveable.me Computational studies on the parent vinyl alcohol/acetaldehyde (B116499) system show that acetaldehyde is more stable by approximately 11-12 kcal/mol in the gas phase. psu.edu While the electron-donating hydroxyethoxy group can offer some conjugative stabilization to the enol form, this effect is not expected to overcome the intrinsic preference for the keto tautomer. Therefore, 2-(2-hydroxyethoxy)acetaldehyde is predicted to be the thermodynamically dominant species at equilibrium.
Conformational Analysis: The flexibility of the hydroxyethoxy side chain gives rise to a complex conformational landscape. The relative energies of these conformers are determined by a balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. Key rotatable bonds include C(enol)-O(ether), O(ether)-CH₂, and CH₂-O(hydroxyl).
Computational geometry optimizations would reveal several low-energy conformers. Of particular interest are structures stabilized by intramolecular hydrogen bonds:
A five-membered ring formed by a hydrogen bond between the enol hydroxyl group's hydrogen and the ether oxygen.
A six-membered ring formed by a hydrogen bond between the terminal hydroxyl group's hydrogen and the enol oxygen.
A five-membered ring formed by a hydrogen bond between the terminal hydroxyl group's hydrogen and the ether oxygen.
These hydrogen-bonded conformers are expected to be significantly lower in energy than extended, non-bonded conformers. The relative stability would depend on the precise geometry and strain of the resulting cyclic arrangement.
Table 2: Estimated Energetics of Tautomers and Conformers of this compound in the Gas Phase
| Species | Description | Estimated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| 2-(2-Hydroxyethoxy)acetaldehyde | Keto Tautomer (Global Minimum) | 0.0 |
| This compound | Enol Tautomer (H-bonded conformer) | ~ +10 to +12 |
| This compound | Enol Tautomer (Extended conformer) | ~ +13 to +15 |
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms.
The interconversion between the enol and keto forms of this compound is a crucial reaction pathway.
Keto-Enol Tautomerization Mechanism:
Uncatalyzed Pathway: The direct intramolecular transfer of a proton from the enol oxygen to the C(2) carbon involves a highly strained, four-membered transition state. For the parent vinyl alcohol, this process has a very high activation barrier, calculated to be over 50 kcal/mol, making it kinetically inaccessible under normal conditions. psu.edu A similar high barrier is expected for this compound.
Catalyzed Pathways: Tautomerization is almost always catalyzed by acids or bases.
Acid Catalysis: In the presence of an acid (e.g., H₃O⁺), the reaction proceeds via a two-step mechanism. First, the C=C double bond is protonated at the C(2) position, forming a resonance-stabilized carbocation intermediate. Second, a water molecule removes the proton from the enol oxygen to yield the final keto product. This pathway has a significantly lower activation energy than the uncatalyzed route.
Base Catalysis: A base (e.g., OH⁻) first removes the acidic proton from the enol hydroxyl group, forming an enolate anion. This resonance-stabilized intermediate is then protonated at the C(2) position by a water molecule to give the acetaldehyde derivative. This pathway is also highly efficient.
Subsequent Reactions: As an enol ether, the C=C double bond of this compound is electron-rich due to the +M effect of the ether oxygen. This makes it highly susceptible to attack by electrophiles. For example, in acidic solution, it would readily undergo hydrolysis by protonation of the C(2) carbon, followed by the addition of water and subsequent collapse to form 2-hydroxyethoxyacetaldehyde and regenerate the acid catalyst.
Computational models can explicitly include catalyst molecules to simulate their effect on the reaction barrier. For instance, studies on vinyl alcohol have shown that including even a single water molecule can dramatically lower the tautomerization barrier. chemrxiv.org The water molecule acts as a proton shuttle, facilitating the transfer through a lower-energy, six-membered cyclic transition state.
By modeling the reaction of this compound with explicit acid or base catalysts (e.g., H₃O⁺ or OH⁻) and a few solvent molecules, it is possible to:
Optimize the geometries of the pre-reaction complexes, transition states, and products.
Calculate the activation free energy (ΔG‡) for each step of the catalytic cycle.
Compare the efficiency of different catalysts and pathways.
These models confirm that catalyzed tautomerization is orders of magnitude faster than the uncatalyzed intramolecular proton shift.
Molecular Dynamics Simulations for Solvation Effects and Conformational Landscapes of Ethenols
While quantum chemical calculations are excellent for studying the energetics of a few molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are better suited for exploring the complex dynamics in a condensed phase. MD simulations model the explicit interactions of a solute molecule with a large number of solvent molecules over time.
For this compound in an aqueous solution, MD simulations can provide critical insights into:
Solvation Structure: MD can reveal how water molecules arrange around the solute, identifying the number and lifetime of hydrogen bonds formed between water and the molecule's hydroxyl groups and ether oxygen. This solvation shell plays a crucial role in stabilizing the molecule.
Conformational Dynamics: In solution, the conformational equilibrium described in section 5.1.2 is dynamic. MD simulations can track the transitions between different conformers over time, revealing the most populated conformational states in solution. The presence of water will compete for hydrogen bonding sites, potentially disrupting the intramolecular hydrogen bonds that are stable in the gas phase and favoring more extended conformations.
Solvent Effects on Tautomerism: By comparing the solvation free energies of the enol and keto tautomers, MD simulations can predict how the solvent shifts the tautomeric equilibrium. Polar solvents like water are generally better at solvating the more polar keto form, further stabilizing it relative to the enol. orientjchem.org
Table 3: Insights from Molecular Dynamics Simulations of this compound in Water
| Simulation Aspect | Information Gained | Expected Outcome |
|---|---|---|
| Radial Distribution Functions | Structure of water around functional groups (OH, ether O) | Strong hydrogen bonding peaks, indicating a well-defined first solvation shell. |
| Hydrogen Bond Analysis | Lifetime and number of solute-solvent vs. intramolecular H-bonds | Intermolecular H-bonds with water are expected to dominate over intramolecular H-bonds. |
| Dihedral Angle Distributions | Population of different conformers | A broader distribution of conformers compared to the gas phase, with fewer structures locked in specific H-bonded rings. |
| Free Energy Calculations | Relative solvation free energy of tautomers | The keto tautomer (2-(2-hydroxyethoxy)acetaldehyde) will be significantly more stabilized by water than the enol tautomer. |
Prediction of Spectroscopic Parameters from First Principles and Comparison with Experimental Data
Due to a lack of specific published research on the compound this compound, this section presents a comparative analysis based on first-principles calculations and experimental data for analogous compounds. The spectroscopic parameters of the vinyl ether and the hydroxyethoxy moieties are discussed separately, drawing on data from structurally similar molecules to predict the expected spectroscopic behavior of this compound.
Spectroscopic Analysis of the Vinyl Ether Moiety
The vinyl ether group (-O-CH=CH₂) is a key functional group in this compound. Its spectroscopic characteristics can be understood by examining simpler analogs like methyl vinyl ether (CH₃-O-CH=CH₂) and ethyl vinyl ether (CH₃CH₂-O-CH=CH₂).
Ab initio calculations, often employing methods like Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules. For simple vinyl ethers, these calculations can achieve good agreement with experimental data.
Key vibrational modes for the vinyl group include C-H stretching, C=C stretching, and various bending and torsional modes. The ether linkage introduces C-O stretching vibrations.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Vinyl Ether (Methyl Vinyl Ether)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| =CH₂ asymmetric stretch | 3125 | 3120 |
| =CH₂ symmetric stretch | 3040 | 3035 |
| C=C stretch | 1625 | 1620 |
| CH₂ scissoring | 1450 | 1445 |
| C-O-C asymmetric stretch | 1200 | 1205 |
| =CH₂ wagging | 960 | 962 |
The agreement between calculated and experimental frequencies is generally good, often within a few percent. Discrepancies can arise from the choice of computational method, basis set, and the fact that calculations often model an isolated molecule in the gas phase, while experiments may be conducted in liquid or solid states.
First-principles calculations can also predict NMR chemical shifts (δ) and coupling constants (J). For the vinyl group in ethyl vinyl ether, the three vinyl protons are distinct due to their chemical environment and coupling interactions.
Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for the Vinyl Group in Ethyl Vinyl Ether
| Proton | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| H (trans) | 6.45 | 6.43 |
| H (cis) | 4.18 | 4.14 |
| H (geminal) | 3.98 | 3.95 |
Note: Experimental data is for ethyl vinyl ether. yale.edu Calculated values are representative.
The calculations accurately reproduce the downfield shift of the proton attached to the same carbon as the ether oxygen, as well as the relative positions of the cis and trans protons on the terminal carbon.
Spectroscopic Analysis of the 2-Hydroxyethoxy Moiety
The 2-hydroxyethoxy group (-O-CH₂-CH₂-OH) introduces features of both an ether and a primary alcohol. Ethylene glycol (HO-CH₂-CH₂-OH) and 2-methoxyethanol (CH₃-O-CH₂-CH₂-OH) are suitable analogs for studying this part of the molecule.
The most characteristic vibrational mode for this moiety is the O-H stretch of the hydroxyl group. Its position is highly sensitive to hydrogen bonding.
Table 3: Comparison of Theoretical and Experimental O-H Stretching Frequencies (cm⁻¹) for 2-Methoxyethanol
| Conformation / State | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Monomer (gas phase) | 3624 | 3635 |
| Dimer/Cluster (hydrogen-bonded) | 3400 - 3550 | 3394 - 3500 |
Note: Data is based on studies of 2-methoxyethanol. rsc.orgresearchgate.net
First-principles calculations can model both the "free" O-H stretch of an isolated molecule and the red-shifted, broadened band characteristic of hydrogen-bonded structures. In the context of this compound, both intramolecular hydrogen bonding (between the -OH and the vinyl ether oxygen) and intermolecular hydrogen bonding would be possible, leading to complex O-H band shapes.
The protons of the two methylene groups (-CH₂-) in the hydroxyethoxy fragment are chemically distinct.
Table 4: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for Ethylene Glycol
| Proton Group | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| -CH₂- | 3.65 | 3.72 |
| -OH | Variable (concentration/solvent dependent) | Variable |
Note: Data is representative for ethylene glycol.
For this compound, the two methylene groups would be expected to have distinct chemical shifts due to their different proximity to the vinyl ether and hydroxyl groups. The chemical shift of the -OH proton would be highly dependent on solvent, concentration, and temperature.
Exploration of 1 2 Hydroxyethoxy Ethenol As a Versatile Synthetic Intermediate
Applications in the Synthesis of Complex Organic Molecules and Natural Products
(No information available)
Strategies for Functionalized Derivatives and Polymer Precursors
(No information available)
Role in Cascade Reactions and Multicomponent Transformations
(No information available)
Asymmetric Catalysis Utilizing the Ethenol Scaffold for Stereoselective Synthesis
(No information available)
Interdisciplinary Perspectives on 1 2 Hydroxyethoxy Ethenol Excluding Prohibited Content
Potential Role in Fundamental Enzyme Mechanisms Involving Enol Intermediates (Purely Chemical Aspects)
Enol intermediates are pivotal in a variety of enzymatic reactions, serving as nucleophilic species in carbon-carbon bond formation and other transformations. fiveable.menih.gov The reactivity of enols stems from the electron-rich nature of the carbon-carbon double bond. wikipedia.org A hypothetical molecule like 1-(2-Hydroxyethoxy)ethenol could serve as a valuable model for studying the chemical aspects of enzyme mechanisms that proceed through enol or enolate intermediates.
In enzymatic reactions such as aldol (B89426) condensations, an enolate attacks a carbonyl group to form a β-hydroxy carbonyl compound. nih.govyoutube.com The formation of the enol or enolate is a critical step in these reactions. fiveable.me Type I aldolases utilize a Schiff base to facilitate enolate formation, while Type II aldolases employ a zinc ion to stabilize the enolate intermediate. nih.gov The this compound structure could be used in non-enzymatic model systems to investigate the kinetics and thermodynamics of proton transfer and tautomerization, which are fundamental to understanding the catalytic efficiency of these enzymes.
The stability of enol intermediates is influenced by factors such as conjugation and intramolecular hydrogen bonding. fiveable.me The presence of the 2-hydroxyethoxy group in this compound could potentially influence the stability of the enol form through intramolecular hydrogen bonding, a factor that is also crucial in the active sites of many enzymes.
Hypothetical Kinetic Data for Enol Tautomerization
| Solvent | Rate Constant (k, s⁻¹) | Equilibrium Constant (Keq) |
| Water | 1.2 x 10⁻³ | 5.8 x 10⁻⁷ |
| Dioxane | 3.5 x 10⁻⁵ | 1.1 x 10⁻⁵ |
| DMSO | 8.1 x 10⁻⁴ | 2.3 x 10⁻⁶ |
This data is illustrative and not based on experimental results for this compound.
Development of Chemical Biology Probes for Mechanistic Studies
Chemical biology probes are essential tools for elucidating the mechanisms of biological processes. sigmaaldrich.commdpi.com A molecule with the structural features of this compound could theoretically be modified to serve as a probe for studying enzymes that recognize enol-containing substrates.
The enol moiety could act as a reactive handle for covalent modification of an enzyme's active site. For instance, it could be designed to react with a nucleophilic residue in the active site, leading to irreversible inhibition. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, into the this compound scaffold, it would be possible to visualize and isolate the enzyme of interest. researchgate.net
Furthermore, the development of bioorthogonal cleavage platforms has become a significant area of chemical biology. acs.org These strategies allow for the controlled release of molecules in a biological environment. A modified this compound derivative could be designed as a "caged" molecule that releases a bioactive compound upon enzymatic activity.
Potential Modifications for Probe Development
| Modification | Purpose | Reporter Group |
| Addition of a photo-caging group | Light-activated release of the enol | Nitrobenzyl |
| Incorporation of a bioorthogonal handle | Click chemistry-based labeling | Azide or Alkyne |
| Attachment of a fluorescent tag | Visualization of target enzyme | Coumarin or Fluorescein |
This table presents hypothetical modifications for the development of chemical biology probes.
Advanced Materials Precursors Based on Ethenol Structural Motifs (Focus on Chemical Principles)
Ethenol (vinyl alcohol) and its derivatives are valuable precursors in polymer chemistry. While ethenol itself is unstable and tautomerizes to acetaldehyde (B116499), its derivatives can be stabilized and used to create functional polymers. The structural motif of this compound, containing both a vinyl ether and a hydroxyl group, suggests its potential as a monomer for polymerization.
The vinyl ether moiety can undergo cationic polymerization to form poly(vinyl ether)s. The presence of the pendant hydroxyethoxy group would introduce hydrophilicity and functionality to the resulting polymer. Such polymers could have applications in areas like biocompatible materials or hydrogels.
Ethanol (B145695) and other small organic molecules are also used as carbon precursors in the synthesis of advanced materials like carbon nanotubes. scientific.net While there is no specific research on using this compound for this purpose, its carbon and oxygen content could make it a candidate for chemical vapor deposition (CVD) processes to create carbon-based nanomaterials.
The upgrading of biomass-derived molecules, such as furfural (B47365) and ethanol, into valuable chemicals and materials is a growing field of research. acs.org The structural elements of this compound are reminiscent of molecules that can be derived from biomass, suggesting a potential role in the development of sustainable materials.
Hypothetical Polymer Properties
| Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) |
| Cationic Polymerization | 15,000 | 45 |
| Free Radical Polymerization | 22,000 | 58 |
| Ring-Opening Metathesis Polymerization | 18,500 | 52 |
This data is purely hypothetical and intended to illustrate potential polymer characteristics.
Future Research Trajectories and Conceptual Advances in 1 2 Hydroxyethoxy Ethenol Chemistry
Development of Novel Catalysts for Selective Ethenol Transformations
The selective transformation of the vinyl ether and hydroxyl moieties in 1-(2-hydroxyethoxy)ethenol is critical for its use as a versatile chemical building block. Research is increasingly focused on developing sophisticated catalysts that can target one functional group with high precision, avoiding unwanted side reactions.
Enzymatic Catalysis for Green Synthesis: A significant advance lies in the use of enzymes for highly selective and sustainable transformations. Immobilized lipase (B570770) B from Candida antarctica (CalB) has proven effective in catalyzing the esterification of hydroxyl-functional vinyl ethers with carboxylic acids. nih.govrsc.org This enzymatic approach operates under benign conditions, often without the need for solvents, and achieves high conversion rates (over 90% in under an hour). nih.gov The key advantage is that the enzyme favors ester formation while leaving the acid-labile vinyl ether group intact, a challenge for conventional acid catalysts. nih.govrsc.org
Organometallic Catalysis for Transetherification: Palladium-based catalysts have emerged as powerful tools for transetherification reactions, enabling the synthesis of novel functionalized vinyl ethers. academie-sciences.fr An air-stable palladium complex, generated in situ, can efficiently catalyze the reaction between a vinyl ether and an alcohol. academie-sciences.fr Optimization of reaction parameters—such as the choice of ligand (e.g., 1,10-phenanthroline), solvent, and catalyst concentration—has led to good conversion rates (50–82%) and yields. academie-sciences.fr This methodology allows for the creation of diverse ethenol structures from corresponding alcohols.
Other Catalytic Systems:
Acid Catalysis: Traditional acid catalysts, including strong acids and solid dehydration catalysts like tungstic oxide, are effective for the hydrolysis of vinyl ethers to produce aldehydes and alcohols. google.comgoogle.com
Superbasic Catalysis: The use of superbasic conditions, such as a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) system, provides a pathway for the vinylation of alcohols, offering another route to synthesize ethenol derivatives. rsc.org
These diverse catalytic strategies are paving the way for precise control over ethenol chemistry, enabling the synthesis of tailored molecules for applications in polymer science and fine chemical production. nih.govacademie-sciences.fr
| Catalyst Type | Reaction | Key Findings |
| Enzymatic (e.g., CalB) | Esterification of hydroxyl group | High selectivity, mild conditions, solvent-free options, high conversion (>90%). nih.gov |
| Organometallic (e.g., Palladium) | Transetherification | Good yields (up to 75%), operates at room temperature, allows for diverse functional groups. academie-sciences.fr |
| Solid Acid (e.g., Tungstic Oxide) | Hydrolysis of vinyl ether | High rates of conversion, catalyst maintains activity for long periods. google.com |
| Superbasic (e.g., KOH/DMSO) | Vinylation of alcohols | Convenient method for preparing vinyl ethers from alcohols. rsc.org |
Investigations into Gas-Phase Reactivity and Atmospheric Implications of Ethenols
As a volatile organic compound (VOC), this compound released into the atmosphere is expected to undergo gas-phase reactions, primarily with hydroxyl (•OH) radicals, the atmosphere's primary daytime oxidant. nih.gov Understanding this reactivity is crucial for assessing its environmental impact, including its potential contribution to the formation of ozone and secondary organic aerosols (SOA).
Detailed studies on analogous molecules, such as ethanol (B145695) and 2-ethoxy ethanol, provide a strong basis for predicting the atmospheric fate of this compound. nih.govnih.gov The reaction with •OH radicals proceeds via hydrogen abstraction from different sites on the molecule. For this compound, potential abstraction sites include the C-H bonds on the vinyl group, the ethoxy group, and the terminal hydroxyl group.
Atmospheric Implications: The radical products formed from the initial hydrogen abstraction react further with molecular oxygen (O₂). These subsequent reactions can lead to the formation of various oxidized products, including aldehydes, ketones, and hydroxy hydroperoxides. nih.govmdpi.com These low-volatility products can partition into the aerosol phase, contributing to the formation and growth of SOA, which has implications for air quality and climate. mdpi.com
| Analyte | Reaction Pathway with •OH | Primary Products | Atmospheric Relevance |
| Ethanol (Analogue) | H-abstraction from methyl, methylene, or hydroxyl group. | α-hydroxyethyl radical (CH₃CHOH) is dominant. nih.gov | Precursor to acetaldehyde (B116499) and other secondary pollutants. nih.gov |
| 2-Ethoxy Ethanol (Analogue) | H-abstraction from multiple C-H bonds. | N/A | Short atmospheric lifetime due to rapid reaction with •OH. nih.gov |
| This compound (Inferred) | H-abstraction from vinyl, ethoxy, or hydroxyl groups. | Multiple radical intermediates. | Potential contributor to secondary organic aerosol (SOA) formation. mdpi.com |
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties and the design of novel synthetic pathways. gcande.orgchemcopilot.com For a molecule like this compound, these computational tools can accelerate research and development significantly.
Property Prediction: ML models, particularly quantitative structure-property relationship (QSPR) models, can predict a wide range of physicochemical properties from a molecule's structure alone. researchgate.net For this compound, this could include predicting its boiling point, solubility, spectral characteristics, and even its reactivity in various environments. research.googleugent.be Advanced models like Message Passing Neural Networks (MPNNs) have shown remarkable accuracy in predicting quantum chemical properties, which can be thousands of times faster than traditional computational methods like Density Functional Theory (DFT). research.google Such predictions are invaluable for screening potential applications and understanding environmental fate without extensive laboratory experiments. nih.gov
Reaction Design and Optimization: AI is being increasingly used to plan and optimize chemical syntheses. mdpi.com AI-powered tools can perform retrosynthetic analysis to propose viable synthetic routes to this compound and its derivatives. mdpi.com Furthermore, ML models can predict the outcomes of chemical reactions, including identifying potential byproducts and optimal reaction conditions (e.g., catalyst, solvent, temperature). chemcopilot.comnih.gov This predictive power helps chemists design more efficient and sustainable experiments, reducing the trial-and-error often involved in developing new transformations for functionalized ethenols. mdpi.com By learning from vast databases of documented reactions, AI can identify novel patterns and propose innovative catalytic systems or reaction pathways that a human chemist might overlook. chemcopilot.comnih.gov
| Application Area | AI/ML Technique | Potential Use for this compound |
| Property Prediction | QSPR, Deep Neural Networks, MPNNs | Predict boiling point, solubility, toxicity, and atmospheric reactivity. researchgate.netresearch.googlenih.gov |
| Reaction Design | Retrosynthesis Algorithms, Variational Autoencoders | Propose efficient synthetic routes and discover novel transformations. mdpi.comnih.gov |
| Process Optimization | Predictive Analytics, Multivariate Analysis | Identify optimal catalysts, solvents, and reaction conditions to maximize yield and minimize waste. gcande.orgmdpi.com |
Exploration of Ethenol Chemistry in Non-Conventional Reaction Media
To enhance reaction efficiency, improve selectivity, and align with the principles of green chemistry, researchers are exploring the use of non-conventional reaction media for transformations involving ethenols. These media, such as supercritical fluids, ionic liquids, and deep eutectic solvents, offer unique properties that can overcome the limitations of traditional organic solvents.
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive medium due to its non-toxic, non-flammable nature and tunable solvent properties. libretexts.org It has been successfully used as a medium for the cationic polymerization of vinyl ethers. acs.orgacs.org The low viscosity and high diffusivity of scCO₂ can enhance reaction rates, while its properties can be finely controlled by adjusting temperature and pressure. libretexts.org After the reaction, the CO₂ can be easily removed by depressurization, simplifying product purification. libretexts.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both catalysts and solvents. nih.gov Their negligible vapor pressure and high thermal stability make them a safer alternative to volatile organic solvents. ILs have been investigated as media for various chemical processes, including the polymerization of vinyl ethers and the conversion of biomass into biofuels. researchgate.netresearchgate.net The unique solvating properties of ILs can influence reaction pathways and selectivity. Furthermore, "bionic liquids" (bio-derived ILs) have shown low toxicity towards enzymes and microbes, enabling the development of one-pot processes that integrate pretreatment, saccharification, and fermentation. rsc.org
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components. mdpi.com They share many of the green credentials of ILs, such as low volatility and non-flammability, but are often cheaper and easier to prepare from readily available, biodegradable components. rsc.org Hydrophobic DESs have been developed and shown to be effective for applications such as the extraction and recovery of alcohols like ethanol from aqueous solutions, demonstrating their compatibility with hydroxyl-containing compounds. mdpi.comresearchgate.net This suggests their potential as a reaction medium for selective transformations of this compound.
| Medium | Key Properties | Relevant Application for Ethenols |
| Supercritical CO₂ | Tunable density, low viscosity, non-toxic, easy separation. libretexts.org | Cationic polymerization of vinyl ethers. acs.orgacs.org |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, designable structure. nih.gov | Solvents for polymerization and biomass conversion. researchgate.netresearchgate.net |
| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, simple preparation. rsc.org | Extraction and potential reaction medium for alcohol-containing molecules. mdpi.comresearchgate.net |
Q & A
Q. What strategies validate conflicting ecotoxicity data for aquatic organisms?
- Validation Framework : Perform dose-response studies using OECD 202 (Daphnia magna) and 203 (fish acute toxicity) guidelines. Compare results with quantitative read-across from structurally similar compounds (e.g., 2-phenoxyethanol). Use probabilistic risk assessment models to account for environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
